4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
pyridin-4-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-3-6-17-7-4-11)20-8-5-12(10-20)14-18-15(22-19-14)13-2-1-9-23-13/h1-4,6-7,9,12H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZICIUBBCIYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the oxadiazole and pyrrolidine rings. The final step often involves coupling the pyrrolidine derivative with a pyridine carboxylic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Pyrrolidine-Carbonyl Bridge : This moiety distinguishes the target compound from analogs like PSN375963 or ChemBridge-5906014, which lack conformational flexibility, possibly affecting pharmacokinetics (e.g., solubility or membrane permeability) .
- logP Trends : The target compound’s logP (~3.0) is intermediate, suggesting balanced lipophilicity for blood-brain barrier penetration compared to highly lipophilic PSN375963 (logP ~5.2) .
Pharmacological and Physicochemical Insights
- Neuropathic Pain Targets : The benzofuran-oxadiazole derivative () demonstrates efficacy in neuropathic pain models, likely via ion channel or GPCR modulation. The target compound’s thiophene group may offer similar mechanistic pathways but with altered selectivity .
- Receptor Interactions: PSN375963 and rimonabant () target cannabinoid receptors, suggesting that the oxadiazole-pyridine scaffold is compatible with receptor-binding domains.
- Solubility and Bioavailability: The phenoxymethyl analog () has a logSw (water solubility) of -2.0675, indicating poor aqueous solubility. The target compound’s pyrrolidine group may improve solubility via increased polarity, though its larger size could offset this advantage .
Key Research Findings
Structural Versatility : The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, enabling diverse substitutions for tailored bioactivity .
Thiophene Advantage : Thiophene-containing compounds exhibit enhanced metabolic stability compared to benzofuran derivatives, as sulfur’s lower electronegativity reduces oxidative degradation .
Unmet Potential: While the target compound’s structural features suggest promise in neuropathic pain or receptor modulation, empirical data on its efficacy, toxicity, and selectivity are lacking compared to well-studied analogs like PSN375963 .
Biological Activity
4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring linked to a pyrrolidine moiety and a thiophene-substituted oxadiazole. Its chemical formula is , with an average molecular weight of approximately 359.47 g/mol. The structural representation can be described as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyridine and oxadiazole exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated strong antibacterial and antifungal effects against various strains of bacteria and fungi .
| Activity Type | Tested Strains | Outcome |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Moderate to strong inhibition |
| Antifungal | C. albicans | Effective growth suppression |
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells . The mechanism appears to involve the inhibition of specific cancer-related pathways.
| Cell Line | Cytotoxicity | Selectivity |
|---|---|---|
| Ovarian Cancer | Moderate | Selective for cancer cells |
| Cardiac Cells | Low toxicity | Safe for healthy tissues |
Antidiabetic Activity
Pyridine derivatives have been evaluated for their antidiabetic potential. Compounds structurally related to this compound were found to enhance glucose uptake in muscle cells without affecting insulin levels . This suggests a potential mechanism for improving insulin sensitivity.
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors associated with glucose metabolism and cancer cell proliferation.
- Protein Binding : High plasma protein binding was observed, which could influence its bioavailability and therapeutic efficacy .
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Anticancer Study : A derivative exhibited significant activity against breast cancer cells in vitro, leading to further investigation into its mechanism as a NAMPT inhibitor .
- Glucose Uptake Study : In vivo experiments showed that related compounds improved glucose tolerance in diabetic models, indicating potential use in diabetes management .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine and its analogs?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclization and coupling. For example, oxadiazole formation often employs nitrile oxide cycloaddition or condensation of amidoximes with carboxylic acid derivatives. PEG-400 with catalytic acetic acid at 70–80°C has been used for similar oxadiazole-thioether derivatives, yielding 84–89% . Solvent choice (e.g., dichlorethane for stability) and purification via recrystallization (aqueous acetic acid) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1618 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.37–8.76 ppm, NH signals at δ 9.69–11.83 ppm). ¹³C NMR confirms carbonyl (δ ~178 ppm) and heterocyclic carbons .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+] at m/z 404) .
Q. How should researchers handle safety and storage of this compound?
- Methodology : Follow protocols for toxic/corrosive substances:
- Storage : In airtight containers under inert gas (N₂/Ar), away from moisture and light .
- Handling : Use PPE (gloves, goggles) and fume hoods. Refer to H300/H313 codes for acute toxicity and skin irritation risks .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase or Mycobacterium tuberculosis targets). Pyridine-oxadiazole scaffolds show affinity for hydrophobic pockets .
- QSAR Studies : Correlate substituent effects (e.g., thiophene vs. chlorophenyl) with activity. For example, electron-withdrawing groups on the oxadiazole enhance anti-tubercular potency .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets from studies like anti-TB assays ( ) and cholinesterase inhibition ( ). Adjust for variables like bacterial strain (H37Rv vs. clinical isolates) or enzyme isoforms .
- Experimental Validation : Reproduce assays under standardized conditions (e.g., MIC values in 7H9 broth for TB) .
Q. How does the pyrrolidine-oxadiazole-pyridine scaffold influence pharmacokinetic properties?
- Methodology :
- ADME Prediction : Tools like SwissADME assess logP (lipophilicity ~3.2) and PSA (polar surface area ~90 Ų), indicating moderate bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify oxidation hotspots (e.g., thiophene ring) .
Key Considerations for Experimental Design
- Stereochemistry : The pyrrolidine ring introduces chirality; use chiral HPLC or X-ray crystallography (as in ) to resolve enantiomers .
- Stability Studies : Monitor degradation under stress conditions (pH, temperature) via HPLC .
- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
